AMP-PCP (disodium)

Description

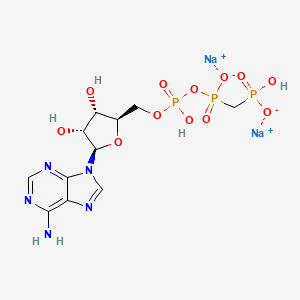

Significance of Adenosine (B11128) 5′-(β,γ-Methyleno)triphosphate (AMP-PCP) as an ATP Analog

Among the arsenal (B13267) of non-hydrolyzable ATP analogs, Adenosine 5′-(β,γ-Methyleno)triphosphate, commonly known as AMP-PCP, holds significant importance. In AMP-PCP, a methylene (B1212753) group (-CH2-) replaces the oxygen atom that bridges the β and γ phosphates of ATP. This substitution renders the terminal phosphate (B84403) bond resistant to hydrolysis by ATPases. nih.gov

The utility of AMP-PCP is demonstrated in its application across various research areas. It has been instrumental in studying the function of molecular chaperones like Hsp90. Research has shown that AMP-PCP binds to the N-terminal domain of Hsp90 with a dissociation constant (Kd) of 3.8 μM, promoting the formation of the chaperone's active homodimer. glpbio.comtargetmol.commedchemexpress.com This allows researchers to investigate the conformational changes essential for Hsp90's function. Furthermore, studies on motor proteins, which are crucial for intracellular transport, have utilized AMP-PCP. nih.gov For instance, investigations into myosin, the protein responsible for muscle contraction, have used AMP-PCP to understand the mechanics of force generation. nih.govacs.org It has also been used to probe the ATP-binding sites and mechanisms of other enzymes, such as Ca2+-ATPase, by enabling techniques like Fourier-transform infrared spectroscopy to compare the ATP-bound state with the analog-bound state. nih.gov

Historical Context of AMP-PCP Utilization in Mechanistic Enzymology and Structural Biology

The use of non-hydrolyzable ATP analogs like AMP-PCP is deeply rooted in the history of mechanistic enzymology and structural biology. Early studies, dating back to the 1970s, employed these tools to probe the intricate workings of enzymes. For example, research on myosin ATPase used AMP-PCP to investigate its inhibitory effects and the role of divalent metal ions in its catalytic cycle. acs.org

The advent and refinement of structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, further elevated the importance of analogs like AMP-PCP. nih.gov These techniques provide static snapshots of macromolecules at atomic resolution. ucl.ac.uknih.gov To understand a dynamic process like ATP hydrolysis, it is necessary to capture the enzyme in different states. AMP-PCP allows researchers to trap an enzyme in its pre-hydrolysis, ATP-bound conformation, facilitating the growth of protein-ligand crystals for X-ray diffraction or for analysis by NMR. nih.govmdpi.com This has been successfully applied to various proteins, including the DnaB helicase, where AMP-PCP was found to be the most resistant to hydrolysis among several tested analogs, making it the best choice for structural studies of the DnaB-DNA complex. nih.govmdpi.com

Rationale for Employing Non-Hydrolyzable Analogs in Investigating ATP-Dependent Processes

The fundamental reason for using non-hydrolyzable analogs is to stabilize transient states in an enzymatic reaction pathway. nih.govjenabioscience.com Many ATP-dependent enzymes cycle through multiple conformations as they bind ATP, hydrolyze it to ADP and inorganic phosphate (Pi), and release the products. nih.gov The pre-hydrolysis state, where ATP is bound but not yet cleaved, is often short-lived.

By substituting the hydrolyzable phosphoanhydride bond, compounds like AMP-PCP effectively halt the enzymatic cycle at the pre-hydrolysis step. quora.commdpi.com This "trapped" state allows for several types of investigation:

Structural Determination: It provides a stable enzyme-substrate complex that can be crystallized or studied by cryo-electron microscopy (cryo-EM) and NMR, revealing the precise interactions between the protein and the nucleotide. nih.govucl.ac.ukmdpi.com This information is crucial for understanding the mechanism of catalysis and for designing specific inhibitors.

Mechanistic Studies: By observing the conformational state induced by the analog, researchers can infer the changes that ATP binding normally triggers. For example, studies with the motor protein kinesin have used the analog AMP-PNP (a close relative of AMP-PCP) to demonstrate that tight binding to its microtubule track is associated with the ATP-bound state. nih.gov

Biochemical Assays: These analogs can be used as competitive inhibitors in kinetic assays to determine the importance of ATP hydrolysis for a specific function. nih.govresearchgate.net For example, if a process occurs in the presence of ATP but not AMP-PCP, it strongly suggests that the energy from hydrolysis is required. researchgate.net

While incredibly useful, it is important to note that no analog is a perfect mimic of ATP, and results must be interpreted with care. Different analogs can induce slightly different protein conformations, and some "non-hydrolyzable" analogs can be slowly hydrolyzed by highly active ATPases. nih.govmdpi.com Therefore, researchers often use a variety of analogs to build a more complete picture of the biological process. jenabioscience.comquora.com

Research Findings on ATP Analogs

The choice of an ATP analog can significantly influence the outcome and interpretation of an experiment. Different analogs stabilize distinct conformational states of an enzyme, and their stability against hydrolysis can vary depending on the enzyme .

Table 1: Comparison of Common Non-Hydrolyzable ATP Analogs

| Analog | Modification | Stability/Hydrolysis Resistance | Observed Protein Conformation | Reference(s) |

|---|---|---|---|---|

| AMP-PCP | β,γ-Methylene bridge | Generally stable, but can be hydrolyzed by highly active ATPases like BmrA. nih.gov Resisted hydrolysis in DnaB-DNA complex. nih.govmdpi.com | Often induces a conformation different from other analogs like AMP-PNP. mdpi.commdpi.com In p97, it induced a mixed conformation resembling an ADP-bound state. mdpi.com | nih.govmdpi.commdpi.com |

| AMP-PNP | β,γ-Imido bridge | Slowly hydrolyzed by some enzymes. mdpi.com Can be rapidly hydrolyzed by some ATPases. nih.gov | Often used to mimic the pre-hydrolysis state. mdpi.comnih.gov In p97, it effectively stabilized the pre-hydrolysis state. mdpi.com | nih.govmdpi.comnih.gov |

| ATPγS | γ-Thio substitution | Hydrolyzed in many systems, but usually at a much-reduced rate compared to ATP. mdpi.com Can be completely hydrolyzed by some enzymes. nih.gov | Widely used to induce a pre-hydrolysis state. mdpi.com Proposed to mimic the initial pre-hydrolysis state. nih.gov | nih.govmdpi.com |

Table 2: Observed Effects of AMP-PCP on Various Proteins

| Protein/System | Organism/Source | Experimental Observation | Significance of Finding | Reference(s) |

|---|---|---|---|---|

| Hsp90 | Not Specified | Binds to the N-terminal domain (Kd = 3.8 μM) and promotes the formation of the active homodimer. | Elucidates the role of ATP binding in the conformational cycle of this essential molecular chaperone. | glpbio.comtargetmol.commedchemexpress.com |

| DnaB Helicase | Helicobacter pylori | Resisted hydrolysis and induced distinct conformational changes compared to AMP-PNP. | Identified as the optimal analog for structural and NMR studies of the DnaB-DNA pre-hydrolytic complex. | nih.govmdpi.com |

| Ca2+-ATPase (SERCA1a) | Sarcoplasmic Reticulum | Induced a closed conformation similar to ATP, with minor spectral differences suggesting a different γ-phosphate position. | Provided insights into the nucleotide-binding pocket and the conformational changes preceding phosphorylation. | nih.gov |

| Smooth Muscle ATP Receptors | Guinea Pig, Rat | Acted as an agonist at excitatory ATP receptors, causing muscle contraction. Less potent than ATP at receptors mediating relaxation. | Helped differentiate between subtypes of purinergic receptors based on agonist potency. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16N5Na2O12P3 |

|---|---|

Molecular Weight |

549.17 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |

InChI |

InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |

InChI Key |

KZCUOVRMGTZINH-LYYWGVPGSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Amp Pcp Interaction with Nucleotide Binding Proteins

Specificity of AMP-PCP Interactions with Different Classes of ATPases and GTPases

Myosin and Motor Protein ATPase Cycle Interrogation

While specific detailed studies on myosin using AMP-PCP (disodium) were not extensively highlighted in the provided search results, the general principle of AMP-PCP's utility applies. Motor proteins like myosin undergo a complex ATPase cycle involving ATP binding, hydrolysis, and product release, which drives mechanical work. AMP-PCP, by binding to the ATP-binding pocket and preventing hydrolysis, can trap myosin in a pre-hydrolysis or rigor-like state. This stabilization is critical for structural determination via techniques like X-ray crystallography or cryo-electron microscopy, providing insights into the conformational changes that accompany ATP binding and the subsequent steps of the cycle. Research into other motor proteins, such as kinesin-5, has utilized ATP-competitive inhibitors like FCPT to induce tight binding to microtubules, illustrating the broader strategy of using ATP analogs to probe motor protein function medchemexpress.com.

Ion Pump and Transporter ATPase Mechanism Studies (e.g., Ca²⁺-ATPase, SERCA)

AMP-PCP (disodium) has been employed to investigate the mechanisms of ion pumps and transporters that rely on ATP hydrolysis for their function. Studies involving sarcoplasmic reticulum and ryanodine-sensitive calcium release channels have utilized AMP-PCP, a form of beta, gamma-methylene ATP, to explore calcium handling mechanisms medkoo.com. By binding to the ATP-binding site of ATPases like SERCA (Sarco/Endoplasmic Reticulum Calcium ATPase) or other ion transporters, AMP-PCP can stabilize specific conformational states. This stabilization is essential for understanding how ATP binding drives conformational changes that are coupled to ion translocation across membranes. For instance, researchers can use AMP-PCP to trap these pumps in states that mimic the initial ATP-bound conformation, allowing for detailed structural analysis and the identification of key residues involved in the catalytic cycle and ion transport medkoo.com.

Chaperone Protein ATPase Cycles (e.g., Hsp90, αB-crystallin) and AMP-PCP Probing

Heat shock protein 90 (Hsp90) is a crucial molecular chaperone that plays a vital role in protein folding, stability, and signal transduction by client proteins. Its function is tightly regulated by an ATP-dependent cycle of conformational changes. AMP-PCP (disodium) is a well-established tool for studying Hsp90's ATPase activity. It binds to the N-terminal domain of Hsp90 with a dissociation constant (Kd) of approximately 3.8 μM medchemexpress.commedkoo.commedchemexpress.commedchemexpress.comglpbio.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.cnmedchemexpress.com. This binding event favors the formation of the active homodimer of Hsp90 medchemexpress.commedkoo.commedchemexpress.commedchemexpress.comglpbio.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.cnmedchemexpress.com.

The interaction of AMP-PCP (disodium) with Hsp90 allows researchers to capture and study intermediate states within the chaperone's catalytic cycle. Specifically, AMP-PCP binding has been shown to enhance slow-motion conformational exchanges of residues within the lid segment (residues A111-G135) and surrounding regions of the Hsp90 N-terminal domain medchemexpress.com. This stabilization provides a unique opportunity to resolve the structural details of Hsp90 in an ATP-bound state, which is critical for understanding how it interacts with client proteins and regulates their function. While αB-crystallin is also a chaperone, its primary function is not ATP-dependent in the same manner as Hsp90, and studies using AMP-PCP for αB-crystallin are less common compared to Hsp90.

Table 1: AMP-PCP (Disodium) Binding to Hsp90 N-terminal Domain

| Protein Target | Ligand | Binding Affinity (Kd) | Observed Effect | Reference(s) |

| Hsp90 N-terminal domain | AMP-PCP (disodium) | 3.8 μM | Favors formation of active homodimer of Hsp90 | medchemexpress.commedkoo.commedchemexpress.commedchemexpress.comglpbio.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.cnmedchemexpress.com |

Helicase Activity and DNA Replication Protein Interactions (e.g., DnaB, DnaA)

AMP-PCP (disodium) serves as a valuable tool for investigating the mechanisms of ATP-dependent helicases and other proteins involved in DNA replication. Studies have utilized ATP analogs, including AMP-PCP, for structural investigations of proteins like the DnaB helicase and ABC transporters medkoo.com. These enzymes utilize the energy derived from ATP hydrolysis to unwind DNA or translocate molecules across membranes. By binding AMP-PCP, researchers can trap these helicases in specific conformations that are indicative of the ATP-bound state, thereby elucidating how ATP binding and hydrolysis are coupled to their mechanical functions, such as unwinding DNA strands. Furthermore, research on DNA gyrase from Mycobacterium tuberculosis has explored dissociative mechanisms that explain how ATP hydrolysis is coupled to domain motion, a process where ATP analogs are instrumental in capturing intermediate states medkoo.com.

Role in Signal Transduction Pathways and GTPase-Activating Proteins (GAPs)

The primary applications of AMP-PCP (disodium) identified in the literature focus on ATPases, particularly protein chaperones and enzymes involved in nucleic acid metabolism. While many signal transduction pathways involve GTPases and their regulation by GTPase-activating proteins (GAPs), AMP-PCP is an analog of ATP, not GTP. Therefore, its direct application in studying GAPs or GTPase mechanisms is less common. However, some ATPases involved in signaling pathways, such as those regulated by Hsp90 which acts as a scaffold for various signaling proteins, can indirectly benefit from AMP-PCP studies medchemexpress.commedchemexpress.com. The stabilization of Hsp90 in an ATP-bound state by AMP-PCP can provide insights into how Hsp90 modulates the activity and stability of its client proteins, many of which are involved in signal transduction cascades.

Compound List:

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PCP)

AMP-PCP (disodium)

Adenosine triphosphate (ATP)

Adenosine diphosphate (B83284) (ADP)

Guanosine triphosphate (GTP)

Guanosine diphosphate (GDP)

FCPT

SERCA

Ca²⁺-ATPase

Hsp90

αB-crystallin

DnaB

DnaA

GTPase-activating proteins (GAPs)

Cyclic diadenylate (c-di-AMP)

Cyclic AMP (Cyclic adenosine monophosphate)

Adenosine 5'-(β,γ-imido)diphosphate (AMP-PNP)

Advanced Research Methodologies Utilizing Amp Pcp

Structural Biology Approaches for Elucidating Protein-Nucleotide Complexes

Structural biology techniques are critical for understanding the three-dimensional architecture of proteins and their interactions with ligands. AMP-PCP (disodium) serves as a key reagent in these methods, allowing researchers to capture and analyze protein states that mimic or are stabilized by ATP binding.

X-ray crystallography remains a cornerstone for determining atomic-level structures of proteins and their complexes. AMP-PCP (disodium) is frequently employed to stabilize protein conformations in the presence of a bound nucleotide, facilitating the formation of well-ordered crystals suitable for X-ray diffraction.

Studies have utilized AMP-PCP (disodium) to elucidate the structures of various protein targets. For instance, the crystal structure of RIP2 kinase in complex with AMP-PCP (disodium) provided insights into the kinase's active state, revealing specific features of the nucleotide-bound conformation plos.org. The resolution of this particular structure was reported as 2.8 Å for a related mutant, with the AMP-PCP complex also being solved plos.org. Similarly, AMP-PCP was used in X-ray crystallography to form a pseudo-Michaelis complex with cAMP-dependent Protein Kinase (PKAc) and a substrate peptide. This complex was found to stabilize a conformation representative of the actual Michaelis complex, offering valuable data on the phosphoryl transfer mechanism acs.org. The compound's ability to mimic the bound ATP state without undergoing hydrolysis makes it ideal for capturing these transient yet crucial protein-ligand interactions benchchem.com.

Table 1: X-ray Crystallography Studies Utilizing AMP-PCP (disodium)

| Protein Target | Ligand | Resolution | Key Findings | Citation(s) |

| RIP2 Kinase | AMP-PCP (disodium) | 2.8 Å (for related mutant) | Stabilized active state conformation; active site features observed. | plos.org |

| PKAc (cAMP-dependent Protein Kinase) | AMP-PCP (disodium) | Not specified | Forms pseudo-Michaelis complex with substrate peptide; stabilizes conformation representative of Michaelis complex. | acs.org |

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large and dynamic macromolecular complexes that are often challenging to crystallize. AMP-PCP (disodium) can be used in conjunction with Cryo-EM to stabilize specific conformational states of these assemblies.

One notable application involves the study of the skeletal muscle calcium release channel. Research has determined the structure of this channel in an activated state when bound to AMP-PCP (disodium) medkoo.com. This highlights the utility of AMP-PCP (disodium) in Cryo-EM studies for capturing functional states of complex biological machinery.

Table 2: Cryo-Electron Microscopy Studies Utilizing AMP-PCP (disodium)

| Protein Target | Ligand | Key Findings | Citation(s) |

| Skeletal muscle calcium release channel | AMP-PCP (disodium) | Structure of the activated state determined | medkoo.com |

Spectroscopic Techniques for Analyzing Ligand Binding and Protein Dynamics

Spectroscopic methods provide dynamic information about molecular interactions and conformational changes, complementing static structural data. AMP-PCP (disodium) is employed in various spectroscopic techniques to probe these aspects of protein function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure, dynamics, and ligand interactions at atomic resolution. AMP-PCP (disodium) has been used in NMR studies to investigate the binding mechanisms and conformational responses of proteins.

In studies involving the DnaB helicase, NMR spectroscopy, including ³¹P and ¹³C NMR, was employed to observe chemical shift perturbations upon AMP-PCP (disodium) binding. These perturbations indicated significant conformational changes in the helicase, demonstrating the compound's role in modulating protein dynamics benchchem.comnih.gov. The ³¹P resonances of AMP-PCP showed slight broadening upon binding to DnaB, suggesting minor variations in the electronic environment or conformation of the nucleotide within the protein's active site nih.gov. AMP-PCP (disodium) served as a pre-hydrolytic ATP mimic in these investigations, allowing researchers to characterize the reaction coordinates of ATP hydrolysis and DNA translocation nih.gov. Furthermore, NMR studies have reported backbone ¹H, ¹³C, and ¹⁵N assignments for ternary complex forms of mevalonate (B85504) diphosphate (B83284) decarboxylase when bound to AMP-PCP jenabioscience.com.

Table 3: NMR Spectroscopy Studies Utilizing AMP-PCP (disodium)

| Protein Target | NMR Nuclei | Key Findings | Citation(s) |

| DnaB helicase | ³¹P, ¹³C | Chemical shift perturbations upon binding; conformational changes observed. ³¹P resonances showed slight broadening. Used as a pre-hydrolytic ATP mimic. | benchchem.com, nih.gov |

| Mevalonate diphosphate decarboxylase | ¹H, ¹³C, ¹⁵N | Backbone assignments for unliganded and substrate ternary complex forms. | jenabioscience.com |

While AMP-PCP (disodium) is a valuable tool in biochemical research, its specific application in fluorescence spectroscopy techniques, such as tryptophan fluorescence or Förster Resonance Energy Transfer (FRET), is not extensively documented in the provided literature. Research typically focuses on its use in structural methods or NMR.

Surface Plasmon Resonance (SPR) and other label-free biosensing techniques are widely used to quantify the kinetics and affinity of molecular interactions in real-time. AMP-PCP (disodium) has been utilized in studies where binding affinities to target proteins are determined.

A notable example is the interaction of AMP-PCP (disodium) with the N-terminal domain of Heat Shock Protein 90 (Hsp90). Binding studies have established a dissociation constant (Kd) of 3.8 μM for AMP-PCP (disodium) to Hsp90 benchchem.comglpbio.commedchemexpress.commedchemexpress.combioscience.co.uk. This binding event is significant as it favors the formation of the active homodimer of Hsp90, a crucial step in its chaperone activity benchchem.comglpbio.commedchemexpress.commedchemexpress.combioscience.co.uk. While the specific method for determining this Kd is not always explicitly stated as SPR in every mention, such affinity measurements are commonly performed using SPR or isothermal titration calorimetry (ITC), making AMP-PCP (disodium) relevant to SPR-based investigations of Hsp90 function.

Table 4: Surface Plasmon Resonance (SPR) and Label-Free Biosensing Studies Utilizing AMP-PCP (disodium)

| Protein Target | Ligand | Binding Affinity (Kd) | Key Findings | Citation(s) |

| Hsp90 N-terminal domain | AMP-PCP (disodium) | 3.8 μM | Binding favors the formation of the active homodimer of Hsp90. | benchchem.com, glpbio.com, medchemexpress.com, medchemexpress.com, bioscience.co.uk |

Applications in Biochemical Assays and Cell-Free Systems

AMP-PCP (disodium) serves as a critical tool in understanding enzymatic mechanisms, protein interactions, and cellular processes in controlled, in vitro environments. Its non-hydrolyzable nature prevents the completion of the ATP hydrolysis cycle, allowing researchers to trap intermediates or study the effects of ATP binding alone.

As an ATP analog, AMP-PCP (disodium) is frequently employed in enzyme kinetic studies, particularly for enzymes that utilize ATP as a substrate, such as kinases and ATPases sigmaaldrich.commedchemexpress.com. It can act as a competitive inhibitor by binding to the enzyme's active site, thereby preventing the binding of the natural substrate, ATP. This competitive binding allows for the determination of kinetic parameters like Michaelis-Menten constants (Km) and inhibition constants (Ki) for various ATP-dependent enzymes.

For instance, AMP-PCP (disodium) has been used in studies involving Heat Shock Protein 90 (Hsp90). It binds to the N-terminal domain of Hsp90 with a dissociation constant (Kd) of 3.8 μM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comsrcinhibitor.com. This binding event is crucial for favoring the formation of the active homodimer of Hsp90 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Research has identified specific residues involved in this interaction, with 170 non-proline residues identified in Hsp90 bound to AMP-PCP, indicating a significant conformational change medchemexpress.com.

Table 3.3.1: Binding Affinity of AMP-PCP (disodium) to Hsp90

| Target Protein | Binding Site | Dissociation Constant (Kd) | Effect of Binding |

| Hsp90 | N-terminal domain | 3.8 μM | Favors active homodimer formation |

AMP-PCP (disodium) can also be used to study the effects of ATP binding without subsequent hydrolysis, which is essential for understanding the catalytic cycle of enzymes. Its stability allows for prolonged incubation times in assays, facilitating detailed kinetic analyses sigmaaldrich.com.

AMP-PCP (disodium) is instrumental in reconstituting and studying complex cellular processes in cell-free systems. By mimicking the binding of ATP, it can stabilize protein complexes or specific protein conformations that are normally transiently formed during ATP hydrolysis. This allows researchers to dissect the roles of ATP binding versus hydrolysis in various signaling pathways and molecular machines.

In studies involving RAF kinases, AMP-PCP (disodium) was used in biochemical dimerization assays. It was found that AMP-PCP (disodium), along with RAF inhibitors like PLX4720, could affect the interaction between BRAF and CRAF kinase domains. Specifically, AMP-PCP (disodium) was reported to destabilize the interaction between CRAF and BRAF kinase domains, similar to PLX4720, while another inhibitor, GDC-0879, stabilized it biorxiv.org. These findings highlight AMP-PCP (disodium)'s utility in probing the conformational dynamics of protein complexes that are regulated by ATP binding biorxiv.orgsinobiological.com. The ability to stabilize specific protein states or interactions in a cell-free environment is critical for understanding the initial steps of ATP-dependent signaling cascades.

The interaction of AMP-PCP (disodium) with proteins can also provide insights into protein stability and conformational changes in solution. As an ATP analog, its binding can stabilize proteins in an ATP-bound state, allowing for the study of their structure and dynamics without the complication of ATP hydrolysis.

Synthesis, Derivatization, and Quality Control of Amp Pcp for Research Applications

Laboratory Synthesis Pathways for High-Purity AMP-PCP (Disodium)

The synthesis of AMP-PCP (disodium) requires precise chemical methodologies to ensure high purity, which is critical for reproducible research outcomes. Several chemical synthesis pathways have been developed, often building upon established methods for dinucleoside polyphosphate synthesis.

Chemical Synthesis Methodologies

The synthesis of dinucleoside polyphosphates like AMP-PCP typically involves the activation of one nucleotide component and its subsequent coupling with another nucleotide or inorganic pyrophosphate. Common strategies include:

Phosphoramidite (B1245037) Chemistry: This approach, adapted from oligonucleotide synthesis, offers a versatile route to phosphorylated compounds. It involves the reaction of a nucleoside phosphoramidite with a suitable activating agent to form a phosphite (B83602) triester, which is then oxidized to a phosphate (B84403) linkage. This method allows for controlled chain elongation and the introduction of specific modifications. While direct application to AMP-PCP synthesis is less commonly detailed in general literature compared to other methods, phosphoramidite chemistry is a foundational technique for creating complex nucleotide structures.

Nucleophilic Substitution and Condensation Reactions: Many established methods for dinucleoside polyphosphate synthesis rely on nucleophilic substitution reactions. A common strategy involves activating a nucleoside monophosphate (NMP) or diphosphate (B83284) (NDP) and coupling it with another nucleotide. For instance, methods often use activated intermediates like phosphoromorpholidates or phosphorimidazolides, which are then reacted with phosphate or pyrophosphate salts to form the polyphosphate bridge. One reported method for synthesizing related dinucleoside tetraphosphates involved the condensation of a nucleoside 5'-phosphoromorpholidate with pyrophosphate researchgate.netnih.gov. Another approach utilizes N-methylimidazolium salts derived from NMPs as donors, reacting with NMP, NDP, or NTP acceptors to form dinucleoside di-, tri-, and tetraphosphates researchgate.netnih.govnih.gov. Yields for such reactions can vary, with some procedures reporting high yields for related compounds, such as 90% for Ap2A using specific activated AMP and adenosine-5'-phosphoromorpholidate condensation in pyridine (B92270) researchgate.net.

Disodium (B8443419) Salt Preparation and its Advantages for Stability

The preparation of AMP-PCP as a disodium salt is a common practice, offering significant advantages for its stability and handling. Following synthesis and purification, the compound is often converted to its salt form. This can be achieved through ion-exchange chromatography or by precipitation with sodium salts.

The disodium salt form generally enhances the stability of dinucleoside polyphosphates compared to their free acid forms or other salt forms. While specific data for AMP-PCP (disodium) is not extensively detailed, general trends for dinucleoside polyphosphates indicate improved stability. For instance, dinucleoside polyphosphates (DNPs) are noted to be more stable and possess longer half-lives than mononucleoside polyphosphates researchgate.net. They are stable during prolonged dry storage at room temperature, unlike mononucleotides which require refrigeration researchgate.net. This increased stability is crucial for long-term storage and for maintaining the integrity of the compound during experimental procedures.

Creation of Modified AMP-PCP Analogs for Specific Research Probes

To investigate the specific biological roles and interactions of AMP-PCP, researchers often synthesize modified analogs. These modifications serve as tools, such as fluorescent probes or labels for mass spectrometry, allowing for detailed mechanistic studies.

Fluorescently Labeled and Affinity-Tagged Derivatives

Fluorescently labeled and affinity-tagged derivatives of dinucleoside polyphosphates, including Ap4A (a related dinucleoside tetraphosphate), have been synthesized for binding studies nih.govscience.gov. These probes typically involve attaching a fluorescent dye (e.g., a dansyl or coumarin (B35378) derivative) or an affinity tag (e.g., biotin) to the nucleoside or the polyphosphate chain. For example, novel fluorescently labeled affinity probes for diadenosine-5',5'''-P1,P4-tetraphosphate (Ap4A) include dial-mant-Ap4A and azido-mant-Ap4A, which were prepared using tandem synthetic-biosynthetic procedures nih.gov. Such modifications allow researchers to track the localization, binding partners, and cellular uptake of these molecules.

Isotopic Labeling for NMR and Mass Spectrometry Applications

Isotopic labeling is a powerful technique for elucidating the structure, dynamics, and metabolic fate of AMP-PCP. By incorporating stable isotopes such as Carbon-13 (13C) or Nitrogen-15 (15N), researchers can enhance the sensitivity and resolution of NMR spectra or track metabolic pathways using mass spectrometry.

Methods for isotopic labeling of nucleotides and related compounds are well-established. For instance, the synthesis of 13C and 15N labeled nucleosides and nucleotides is achieved through biochemical pathway engineering or chemical synthesis researchgate.netresearchgate.netacs.org. These labeled precursors can then be used in the synthesis of isotopically labeled dinucleoside polyphosphates. For NMR studies, uniform labeling with 13C and 15N is common, allowing for detailed structural analysis sigmaaldrich.comnih.gov. For mass spectrometry, specific labeling strategies are employed to distinguish between different samples or to trace metabolic transformations washington.edunih.govnih.gov. For example, Tandem Mass Tags (TMT) utilize isotopes to label samples for multiplexed quantitative analysis washington.edu. While specific examples for AMP-PCP are not detailed, the principles applied to other dinucleoside polyphosphates and nucleotides are directly transferable.

Purity Assessment and Quality Control Methodologies

Ensuring the purity and identity of synthesized AMP-PCP (disodium) is critical for its reliable use in research. A combination of analytical techniques is employed for quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of nucleotides and dinucleoside polyphosphates. Reversed-phase HPLC, often using C18 columns, with UV detection at 254-260 nm is commonly employed plos.orgbiolog.desigmaaldrich.comuni-bonn.deacs.org. Mobile phases typically consist of aqueous buffers (e.g., ammonium (B1175870) bicarbonate) with organic modifiers like acetonitrile. HPLC methods can effectively separate AMP-PCP from starting materials, by-products, and degradation products, allowing for quantification of purity, often reported as >95% biolog.desigmaaldrich.comuni-bonn.de.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to confirm the molecular weight of the synthesized compound, providing an additional layer of identity verification nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (1H, 13C, 31P NMR) is invaluable for confirming the chemical structure and purity of AMP-PCP. It provides detailed information about the connectivity of atoms and the presence of any impurities nih.gov.

Compound List

AMP-PCP (Disodium) / Diadenosine 5',5'''-P1,P2-diphosphate (Disodium)

Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A)

Adenosine (B11128) 5'-monophosphate (AMP)

Adenosine 5'-diphosphate (ADP)

Adenosine 5'-triphosphate (ATP)

Uridine 5'-polyphosphates (p4U, p5U)

Uridine (5')polyphospho(5')nucleosides (UpnNs)

Adenosine 5'-tetraphosphate (P4A)

Diadenosine 5',5'''-P1,P3-triphosphate (Ap3A)

Diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA)

Guanosine 3'-diphosphate-5'-adenosine-5'-(P1,P3-triphosphate) (ApppGpp)

Adenosine 5'-guanosine-5'-(P1,P4-tetraphosphate) (AppppG)

Adenosine 5'-guanosine-5'-(P1,P3-triphosphate) (ApppG)

Adenosine 5'-guanosine-5'-(P1,P3-triphosphate) (ApppG)

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A)

Comparative Analysis of Amp Pcp with Other Non Hydrolyzable Nucleotide Analogs

Distinctions in Mechanistic Insights Provided by AMP-PCP Versus AMP-PNP (Adenosine 5′-(β,γ-Imido)triphosphate)

AMP-PCP and AMP-PNP are both commonly used non-hydrolyzable ATP analogs, but they exhibit differences in their structural features and their impact on enzyme mechanisms and conformations.

The primary structural difference lies in the bridge connecting the β and γ phosphates. AMP-PCP has a methylene (B1212753) (-CH₂) bridge, while AMP-PNP has an imido (-NH-) bridge benchchem.commdpi.comnih.gov. This difference in the bridging group affects the polarity and hydrogen-bonding capabilities of the analogs.

Polarity and Charge Distribution: AMP-PCP's methylene group is less polar than AMP-PNP's imidodiphosphate bridge. This can lead to weaker binding in systems that are sensitive to charge distribution, where AMP-PNP might be more effective benchchem.com. For instance, AMP-PCP is reported to be three times less efficient than AMP-PNP in supporting RNA polymerase II elongation benchchem.com.

Binding Interactions: In some enzymes, like phosphoglycerate kinase (PGK), AMP-PCP and AMP-PNP show distinct binding modes. The β-phosphate of AMP-PCP interacts differently with residues like Asp 218, whereas AMP-PNP interacts with Asn 336 and the N-terminus of helix 13. These differences are maintained in solution studies, with AMP-PCP showing slightly weaker interaction with PGK compared to AMP-PNP nih.gov. Similarly, in the DnaB helicase, AMP-PCP stabilizes the ATP-bound pre-hydrolysis state, while AMP-PNP can be hydrolyzed during sample preparation benchchem.com.

The subtle structural differences between AMP-PCP and AMP-PNP can lead to differential effects on enzyme conformation and dynamics.

Conformational Induction: AMP-PCP has been observed to fail in inducing ATPase conformational changes in some proteins, such as Trap1 (an Hsp90 family member), suggesting that ATP hydrolysis might be necessary for these specific structural rearrangements. In contrast, AMP-PNP can stabilize pre-hydrolytic states in other systems benchchem.com. For the AAA+ ATPase p97, AMP-PNP stabilizes a pre-hydrolysis state that resembles the ATPγS-bound state, whereas AMP-PCP induces a mix of conformations in fast exchange, appearing more akin to an ADP-bound state and failing to induce the native pre-hydrolysis conformation mdpi.com.

Dynamic Effects: In the DnaB helicase, AMP-PCP binding induced stronger chemical shift perturbations (CSPs) indicative of larger conformational changes compared to AMP-PNP, although AMP-PNP binding led to the disappearance of N-terminal domain resonances, which was not observed with AMP-PCP mdpi.com. This suggests that while both can induce pre-hydrolytic states, their specific effects on protein dynamics can differ significantly mdpi.com.

Comparison with ATPγS (Adenosine 5′-(γ-Thio)triphosphate) and other Thio-Substituted Analogs

ATPγS is another widely used non-hydrolyzable ATP analog, characterized by a sulfur atom replacing the γ-phosphate oxygen. Thio-substituted analogs, including ATPγS, are valuable for trapping enzyme intermediates due to their reduced hydrolysis rates compared to ATP jenabioscience.com.

Hydrolysis Stability: While often considered non-hydrolyzable, ATPγS can undergo slow hydrolysis, a characteristic that can be both advantageous and disadvantageous. In studies with the AAA+ ATPase p97, both ATPγS and AMP-PNP were found to be more suitable for preserving pre-hydrolysis states over extended periods compared to AMP-PCP, despite also undergoing gradual hydrolysis mdpi.com. However, some studies suggest that ATPγS can be hydrolyzed significantly by certain enzymes, questioning its complete non-hydrolyzable nature researchgate.net. AMP-PCP, on the other hand, has been noted for its stability, though it may not induce native conformations in all systems mdpi.com.

Binding Affinity and Potency: ATPγS generally exhibits high binding affinity for many ATP-binding proteins. For instance, it has a higher binding affinity for p97-ND1L compared to ADP and ATP mdpi.com. In competitive binding experiments on human neutrophils, ATPγS showed greater potency than AMP-PCP, with a rank order of ATPγS > ATP > AMP-PCP nih.gov.

Mechanistic Probes: Thio-substituted analogs like ATPγS are useful for mechanistic studies, as the sulfur atom can influence electronic properties and potentially alter binding modes or reaction pathways compared to oxygen-containing analogs mdpi.commdpi.comnih.gov. For example, in DnaB helicase, ATPγS, like AMP-PNP, could stabilize a pre-hydrolytic state, but neither proved useful for BmrA due to its high ATPase activity, highlighting the context-dependent utility of these analogs mdpi.com.

Rational Selection Criteria for Nucleotide Analogs in Specific Biochemical and Biophysical Studies

The selection of an appropriate non-hydrolyzable nucleotide analog is critical for obtaining meaningful experimental results. Several factors should be considered:

Hydrolysis Resistance: The primary criterion is the analog's resistance to hydrolysis by the target enzyme, ensuring it can effectively trap the desired intermediate state benchchem.comjenabioscience.com. While AMP-PCP, AMP-PNP, and ATPγS are generally considered resistant, their actual stability can vary significantly depending on the specific enzyme and experimental conditions mdpi.comresearchgate.net.

Mimicry of ATP Binding: The analog should ideally mimic the binding mode and conformational effects of ATP as closely as possible. However, differences in structure can lead to altered binding affinities and distinct conformational outcomes mdpi.comnih.govmdpi.com. For example, AMP-PCP's less polar bridge may lead to reduced affinity in charge-sensitive systems benchchem.com.

Enzyme-Specific Behavior: The behavior of analogs can be highly enzyme-specific. For instance, AMP-PCP failed to induce native conformations in p97, while AMP-PNP and ATPγS were more successful mdpi.com. Similarly, AMP-PNP was hydrolyzed by DnaB in the presence of DNA, whereas AMP-PCP resisted hydrolysis, making it more suitable for studying that specific enzyme-DNA complex mdpi.com.

Experimental Technique: The chosen analog should be compatible with the experimental technique. For NMR studies, analogs with suitable NMR-active nuclei are preferred mdpi.com. For structural studies like X-ray crystallography, analogs that stabilize well-defined, ordered conformations are ideal benchchem.com.

Availability and Cost: Practical considerations such as availability and cost also play a role in the selection process.

Future Directions and Emerging Research Avenues for Amp Pcp Studies

Integration of AMP-PCP Research with Advanced Computational Modeling and Simulations

The synergy between experimental data derived from AMP-PCP studies and advanced computational techniques is a rapidly evolving frontier. This integration promises to provide an unprecedented level of detail regarding the dynamics and energetics of ATP-binding and hydrolysis.

Molecular Dynamics (MD) Simulations: Crystal structures of proteins in complex with AMP-PCP offer static snapshots of the ATP-bound state nih.gov. These structures serve as ideal starting points for molecular dynamics simulations to explore the conformational dynamics of the protein-ligand complex in a more physiological, solution-phase environment. By simulating the behavior of the AMP-PCP-bound protein over time, researchers can gain insights into the subtle conformational changes that precede ATP hydrolysis and product release. For instance, MD simulations can help to understand how the binding of an ATP analog influences the global and local motions of a protein, such as the opening and closing of active sites in ATP-binding cassette (ABC) transporters nih.gov.

Predicting Binding Poses and Affinities: Docking studies, a form of computational modeling, can predict the binding pose of AMP-PCP within an ATP-binding site. This is particularly valuable for proteins where a high-resolution crystal structure is not yet available. For example, in the identification of a novel ATPase activity in 14-3-3 proteins, docking studies were used to identify putative binding pockets for ATP, which were then experimentally validated nih.gov. Furthermore, more advanced computational methods like free energy simulations can be employed to calculate the binding affinity of AMP-PCP and compare it to that of ATP and its hydrolysis products, providing a deeper understanding of the thermodynamics of nucleotide binding nih.gov.

Understanding the Role of Different Analogs: Computational studies can also help to elucidate why different non-hydrolyzable ATP analogs, such as AMP-PCP and AMP-PNP, can induce distinct conformational states in the same protein. By simulating the interactions of these analogs within the binding pocket, researchers can identify the specific structural features of the analogs that are responsible for these differences mdpi.com. This knowledge is crucial for the rational selection of the most appropriate analog for a particular experimental question.

| Computational Technique | Application with AMP-PCP | Potential Insights |

| Molecular Dynamics (MD) Simulations | Starting from an AMP-PCP-bound crystal structure to simulate protein dynamics. | Understanding of conformational changes, domain movements, and the role of water molecules in the active site. |

| Docking Studies | Predicting the binding mode of AMP-PCP in novel or uncharacterized ATPases. | Identification of key residues involved in nucleotide binding and potential inhibitor design. |

| Free Energy Calculations | Calculating the binding free energy of AMP-PCP to a protein. | Quantitative understanding of binding affinity and comparison with other nucleotides. |

Potential Applications in High-Throughput Screening for Modulators of ATP-Binding Proteins

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries for molecules that modulate the activity of a target protein. AMP-PCP has several potential applications in the development and execution of HTS assays for inhibitors or activators of ATP-binding proteins.

Assay Development and Validation: In the development of an HTS assay for ATPase inhibitors, it is crucial to have a reliable positive control for inhibition. AMP-PCP, as a competitive inhibitor of ATP binding, can serve this purpose. By demonstrating that AMP-PCP can effectively inhibit the ATPase activity in the assay, researchers can validate that the assay is capable of detecting true inhibitors that target the ATP-binding site nih.govnih.gov.

Competitive Binding Assays: AMP-PCP can be utilized in competitive binding assays to identify compounds that bind to the ATP pocket. In such an assay, a labeled form of AMP-PCP (e.g., fluorescently labeled) could be used. Compounds that displace the labeled AMP-PCP from the ATP-binding site would lead to a change in the signal, indicating that they are potential ATP-competitive inhibitors. This approach allows for the direct identification of compounds that target the desired site on the protein.

Distinguishing between ATP-Competitive and Allosteric Modulators: The use of AMP-PCP can help to differentiate between compounds that act at the ATP-binding site and those that act at allosteric sites. For example, if a compound's inhibitory effect is diminished in the presence of high concentrations of AMP-PCP, it is likely an ATP-competitive inhibitor. Conversely, if the compound's effect is independent of AMP-PCP concentration, it may be acting through an allosteric mechanism. This information is critical for understanding the mechanism of action of hit compounds from an HTS campaign.

| HTS Application | Role of AMP-PCP | Outcome |

| Assay Validation | Acts as a known competitive inhibitor. | Confirms the assay's ability to detect inhibitors of the ATP-binding site. |

| Competitive Binding Assays | Labeled AMP-PCP can be used as a probe. | Direct identification of compounds that bind to the ATP pocket. |

| Mechanism of Action Studies | Used to compete with potential inhibitors. | Differentiation between ATP-competitive and allosteric modulators. |

Exploration of AMP-PCP in Novel Biological Systems and Uncharacterized ATPases

A vast number of proteins are predicted to bind ATP, but the functional consequences of this binding are unknown for many of them. AMP-PCP is a powerful tool for the initial characterization of these putative ATPases and for exploring their roles in novel biological systems.

Identifying Novel ATPase Activity: The discovery that some isoforms of the 14-3-3 protein family possess ATPase activity is a prime example of how AMP-PCP can be used to characterize novel enzymatic functions nih.gov. In this study, docking studies with AMP-PCP helped to identify a potential ATP-binding site, guiding further experimental investigation. By incubating purified uncharacterized proteins with AMP-PCP and measuring binding or conformational changes, researchers can screen for novel ATP-binding capabilities.

Probing the Function of Uncharacterized ATP-Binding Proteins: Once a protein is identified as potentially binding ATP, AMP-PCP can be used to probe the functional consequences of this interaction. For example, in studies of the periplasmic histidine permease, an ABC transporter, various nucleotide analogs, including a non-hydrolyzable one, were used to inhibit its ATPase activity, helping to characterize the enzyme's properties nih.gov. Similarly, the role of ATPase activity in GABA-A receptor resensitization has been investigated using non-hydrolyzable ATP analogs like AMP-PCP to demonstrate the requirement of ATP hydrolysis for this process mdpi.com.

Investigating ATP-Dependent Processes in Novel Systems: AMP-PCP can be used to investigate whether ATP hydrolysis is required for specific cellular processes in newly studied organisms or biological contexts. For instance, if a particular cellular function is blocked by the introduction of AMP-PCP but not by ATP, it strongly suggests that ATP hydrolysis is a necessary step. This approach has been used to study protein import into glyoxysomes, where AMP-PCP was shown to competitively inhibit the ATP-dependent import process researchgate.net.

| Research Area | Application of AMP-PCP | Example |

| Discovery of Novel ATPases | Docking studies and binding assays to identify ATP-binding capabilities. | Identification of ATPase activity in 14-3-3 proteins nih.gov. |

| Functional Characterization | Inhibition of ATPase activity to understand its role in protein function. | Characterization of the histidine permease ATPase activity nih.gov. |

| Elucidating Cellular Processes | Determining the requirement for ATP hydrolysis in a specific biological process. | Investigating the role of ATP hydrolysis in GABA-A receptor function mdpi.com. |

Q & A

Q. How does AMP-PCP (disodium) stabilize Hsp90 homodimer formation in structural studies?

AMP-PCP binds competitively to the N-terminal ATP-binding pocket of Hsp90 with a Kd of 3.8 μM . To study this, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor conformational changes in Hsp90 upon AMP-PCP binding. Include controls with ATP or non-hydrolyzable analogs (e.g., AMP-PNP) to distinguish between nucleotide-specific stabilization effects .

Q. What experimental protocols are recommended for assessing AMP-PCP's role in ATPase activity inhibition?

- ATPase activity assays : Compare rates of inorganic phosphate release in Hsp90 with ATP vs. AMP-PCP. Use malachite green or coupled enzyme assays for quantification.

- Crystallography : Co-crystallize Hsp90 with AMP-PCP to resolve structural interactions (e.g., PDB ID 1YET). Validate binding using isothermal titration calorimetry (ITC) with a reference Kd range of 3–5 μM .

Advanced Research Questions

Q. How can contradictory data on AMP-PCP's efficacy in ion channel regulation be resolved?

AMP-PCP modulates Cl<sup>-</sup> conductance in pancreatic zymogen granules (e.g., 65% increase at 0.5 mM) but shows variable effects in ryanodine receptor (RyR) Ca<sup>2+</sup> flux experiments . To reconcile discrepancies:

Q. What methodological strategies address AMP-PCP's dual role as an ATP analog and transcription modulator?

In RNA polymerase I transcription, AMP-PCP inefficiently initiates transcripts but supports elongation . To dissect these roles:

- Pre-initiation complex isolation : Use immobilized DNA templates to capture transcription intermediates.

- Kinetic assays : Compare AMP-PCP vs. ATP-γ-S in elongation rates using <sup>32</sup>P-labeled NTPs.

Data Contradiction Analysis

Q. Why do AMP-PCP isomers (L- vs. D-forms) exhibit divergent pharmacological effects?

L-AMP-PCP induces stronger bladder contraction (EC50 2-fold lower than D-AMP-PCP) due to resistance to enzymatic degradation . To validate:

- Stereochemical analysis : Use chiral chromatography to confirm isomer purity.

- Degradation profiling : Incubate isomers with tissue homogenates and quantify metabolites via LC-MS.

Q. How should researchers interpret AMP-PCP's variable effects on MAPK pathway activation?

AMP-PCP enhances BRAF-CRAF dimerization in some systems but shows no effect in others . Mitigate variability by:

- Standardizing buffer conditions : Include 1 mM Mg<sup>2+</sup> to stabilize nucleotide binding.

- Negative controls : Use ATP-depleted lysates or non-hydrolyzable ATP analogs (e.g., AMP-PNP).

Experimental Design Recommendations

4.1 Optimizing AMP-PCP solubility for in vitro assays

AMP-PCP dissolves at 80 mg/mL in H2O (145.67 mM) but precipitates in high-salt buffers .

- Protocol adjustment : Pre-sonicate solutions and filter (0.22 μm) before use.

- Stability testing : Store aliquots at -80°C and monitor degradation via UV-Vis (λmax 259 nm).

Q. Validating AMP-PCP specificity in ATP-binding proteins

- Competition assays : Titrate ATP (0.1–10 mM) against a fixed AMP-PCP concentration (e.g., 10 μM).

- Mutagenesis : Introduce point mutations (e.g., Hsp90 D93N) to disrupt nucleotide binding and confirm loss of AMP-PCP effects .

Critical Research Gaps

- Structural dynamics : How does AMP-PCP binding alter Hsp90's middle-domain interactions with co-chaperones (e.g., CDC37)?

- Cross-species variability : Does AMP-PCP exhibit conserved effects in non-mammalian Hsp90 homologs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.